Aldh3A1-IN-1 -

Aldh3A1-IN-1

Catalog Number: EVT-10986597
CAS Number:
Molecular Formula: C13H18N2O3
Molecular Weight: 250.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Aldehyde dehydrogenase 3A1 inhibitor 1, commonly referred to as Aldh3A1-IN-1, is a compound designed to selectively inhibit the enzyme aldehyde dehydrogenase 3A1. This enzyme plays a significant role in various biological processes, particularly in the metabolism of aldehydes and the detoxification of reactive aldehyde species. The inhibition of aldehyde dehydrogenase 3A1 has implications in cancer biology, neurodegenerative diseases, and metabolic disorders.

Source

The compound was synthesized and characterized as part of research aimed at developing selective inhibitors for aldehyde dehydrogenase isoforms. Studies have shown that selective inhibition can lead to therapeutic benefits in conditions where aldehyde dehydrogenase activity contributes to disease pathology.

Classification

Aldh3A1-IN-1 falls under the classification of small molecule inhibitors targeting enzymes involved in metabolic pathways. Specifically, it targets the aldehyde dehydrogenase family, which is crucial for the oxidative metabolism of aldehydes.

Synthesis Analysis

Methods

The synthesis of Aldh3A1-IN-1 typically involves multi-step organic synthesis techniques. The process begins with the selection of appropriate starting materials that can be transformed into the target compound through a series of reactions including:

  • Functional Group Modifications: Altering functional groups to enhance binding affinity and selectivity.
  • Coupling Reactions: Utilizing coupling agents to link different molecular fragments.
  • Purification: Employing chromatographic techniques to isolate the desired product from by-products.

Technical Details

The synthesis often requires careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of Aldh3A1-IN-1.

Molecular Structure Analysis

Structure

The molecular structure of Aldh3A1-IN-1 is characterized by specific functional groups that facilitate its interaction with the active site of aldehyde dehydrogenase 3A1. The compound's structure typically includes:

  • A central scaffold that mimics natural substrates or inhibitors.
  • Functional groups that enhance hydrophobic interactions with the enzyme's active site.

Data

The molecular formula and molecular weight are critical for understanding its reactivity and interactions. For instance, typical molecular weights for such compounds range from 200 to 500 g/mol, depending on their complexity.

Chemical Reactions Analysis

Reactions

Aldh3A1-IN-1 undergoes specific chemical reactions primarily involving:

  • Enzyme Inhibition: The compound binds to the active site of aldehyde dehydrogenase 3A1, blocking substrate access.
  • Metabolic Pathway Interference: By inhibiting this enzyme, Aldh3A1-IN-1 alters metabolic pathways involving aldehyde detoxification.

Technical Details

Kinetic studies often reveal the type of inhibition (competitive, non-competitive) exhibited by Aldh3A1-IN-1 against its target enzyme. This information is crucial for understanding its potential therapeutic effects.

Mechanism of Action

Process

The mechanism of action for Aldh3A1-IN-1 involves:

  • Binding Affinity: The compound binds tightly to the active site of aldehyde dehydrogenase 3A1.
  • Substrate Mimicry: It mimics natural substrates, leading to competitive inhibition.
  • Disruption of Catalytic Activity: This binding prevents the conversion of toxic aldehydes into less harmful carboxylic acids.

Data

Kinetic parameters such as half-maximal inhibitory concentration (IC50) values are determined through enzymatic assays to quantify the potency of Aldh3A1-IN-1 as an inhibitor.

Physical and Chemical Properties Analysis

Physical Properties

Aldh3A1-IN-1 typically exhibits:

  • Solubility: Varies based on its chemical structure; often tested in various solvents.
  • Melting Point: Important for characterizing stability during storage and use.

Chemical Properties

Chemical properties include:

  • Reactivity: The compound's ability to participate in chemical reactions under physiological conditions.
  • Stability: Evaluated under different pH levels and temperatures to ensure efficacy over time.

Relevant data from studies indicate that these properties significantly influence its bioavailability and therapeutic potential.

Applications

Scientific Uses

Aldh3A1-IN-1 has several applications in scientific research:

  • Cancer Research: Investigating its role in inhibiting tumor growth by targeting metabolic pathways associated with cancer cell survival.
  • Neurodegenerative Diseases: Exploring its potential in reducing oxidative stress by modulating aldehyde metabolism.
  • Metabolic Disorders: Studying its effects on metabolic pathways that involve lipid oxidation and energy production.
Introduction to ALDH3A1 as a Therapeutic Target

Biological Significance of ALDH3A1 in Cellular Homeostasis

ALDH3A1 (aldehyde dehydrogenase 3 family member A1) is a NAD(P)+-dependent enzyme critical for metabolizing endogenous and exogenous aldehydes. Its primary biological function involves detoxifying cytotoxic aldehydes generated during lipid peroxidation (LPO), such as 4-hydroxynonenal (4-HNE). This aldehyde is a major LPO product of arachidonic/linoleic acid degradation and exhibits significant stability and reactivity, enabling DNA/protein adduct formation, glutathione depletion, and disruption of cellular signaling pathways [9]. ALDH3A1 converts 4-HNE to 4-hydroxy-2-nonenoic acid (4-HNA) with high catalytic efficiency (apparent Km = 362 µM; Vmax = 27,754 moles NADPH/min·mg), thereby mitigating oxidative stress-induced damage [9]. Beyond detoxification, ALDH3A1 maintains cellular redox balance by preserving glutathione pools and regulating reactive oxygen species (ROS). In normal tissues, ALDH3A1 constitutes 5–50% of soluble corneal proteins, where it acts as a "suicide" UVR absorber—sacrificing its own structure to prevent oxidative damage to ocular proteins [9].

Table 1: Key Aldehyde Substrates and Metabolic Functions of ALDH3A1

SubstrateToxic Consequence if AccumulatedBiological Impact of Detoxification
4-HNEProtein/DNA adducts, apoptosisPrevents membrane damage, maintains proteasome function
BenzaldehydeNeurotoxicityProtects neural tissues
Lipid peroxidesROS amplificationReduces oxidative stress cascades
AldophosphamideChemotherapy resistanceSensitizes cancer cells to oxazaphosphorines

Tissue-Specific Roles and Pathological Implications:In oral epithelium, physiological ALDH3A1 expression protects against dietary/environmental aldehydes. Paradoxically, its downregulation in oral squamous cell carcinoma (OSCC) correlates with lymph node metastasis and poor survival, suggesting tumor-suppressive functions in this context [2]. Conversely, in gastric and lung adenocarcinomas, ALDH3A1 is overexpressed and drives tumor progression via energy metabolism reprogramming. This contrast underscores its context-dependent roles: in epithelial integrity maintenance versus oncogenic metabolic support [3] [6].

ALDH3A1 in Multidrug Resistance and Cancer Stem Cell Phenotypes

ALDH3A1 overexpression is a hallmark of aggressive malignancies and contributes to therapy failure through three primary mechanisms:

  • Chemoresistance:ALDH3A1 inactivates chemotherapeutic prodrugs, including cyclophosphamide derivatives. In lung cancer, siRNA knockdown of ALDH3A1 sensitizes A549 cells to 4-hydroperoxycyclophosphamide (4-HC), reducing IC50 by >60% [7]. Similarly, breast adenocarcinoma cells (MCF-7) stably expressing ALDH3A1 exhibit resistance to doxorubicin, etoposide, and 5-fluorouracil due to enhanced aldehyde clearance and reduced oxidative stress [4].

  • Cancer Stem Cell (CSC) Maintenance:ALDH3A1 enriches CSC subpopulations by modulating key stemness transcription factors. In NSCLC, ALDH3A1high cells show upregulated OCT4, SOX2, and NOTCH1, enhancing self-renewal and tumor initiation. These cells also display increased expression of adhesion molecules (EpCAM, CD49F), facilitating metastatic niche formation [4] [6].

  • Metastatic Propagation:ALDH3A1 promotes epithelial-mesenchymal transition (EMT) in gastric and lung cancers. Suppressing ALDH3A1 in A549 lung adenocarcinoma cells reduces migration by 70% and invasion by 65%, concomitant with E-cadherin upregulation and vimentin/snail downregulation [5] [6]. In OSCC, however, loss of ALDH3A1 promotes EMT via IL-6/STAT3 signaling, illustrating tissue-specific duality [2].

Table 2: ALDH3A1 Expression and Cancer-Specific Pathogenic Roles

Cancer TypeALDH3A1 StatusClinical/Functional Impact
Oral squamous cellDownregulated↑ Lymph node metastasis, ↓ overall survival
Lung adenocarcinomaOverexpressed↑ Chemoresistance, ↓ progression-free survival
Gastric carcinomaOverexpressed↑ Fatty acid oxidation, ATP production, tumor growth
HepatocellularOverexpressed*Wnt/β-catenin activation; no survival correlation

*Subset linked to CTNNB1 mutations [10]

Rationale for Targeted Inhibition in Disease Pathogenesis

The strategic inhibition of ALDH3A1 with compounds like Aldh3A1-IN-1 addresses three oncogenic vulnerabilities:

  • Metabolic Dependencies:Gastric cancers use ALDH3A1 to fuel fatty acid oxidation (FAO). ALDH3A1 converts lipid peroxidation-derived aldehydes into fatty acids, which undergo β-oxidation to generate NADH for mitochondrial ATP synthesis. Knocking down ALDH3A1 depletes ATP by >50%, triggering apoptosis. Combining ALDH3A1 inhibition (gossypol) with complex I blockers (phenformin) synergistically suppresses tumor growth in vivo [3].

  • Signaling Pathway Crosstalk:ALDH3A1 modulates critical oncogenic cascades. In hypoxic NSCLC, ALDH3A1 activates HIF-1α/LDHA, shifting metabolism toward glycolysis (Warburg effect). Inhibiting ALDH3A1 with β-elemene reverses this, suppressing proliferation [8]. In OSCC, ALDH3A1 loss activates IL-6/STAT3, creating an alternative targetable axis [2].

  • Isoform-Selective Compensation:Pan-ALDH inhibitors (e.g., disulfiram) cause off-target toxicity due to overlapping substrate specificities among ALDH isoforms. Aldh3A1-IN-1’s selectivity minimizes compensatory mechanisms; in vitro studies show that ALDH1A1/ALDH3A1 dual knockdown reduces ALDH activity by 95%, impairing cell motility and proliferation more effectively than single isoform targeting [7].

Table 3: Resistance Mechanisms Addressed by ALDH3A1 Inhibition

Resistance MechanismALDH3A1 RoleInhibition Strategy
Drug detoxificationInactivates oxazaphosphorinesRestores prodrug activation
CSC resilienceMaintains stemness gene networksDepletes tumor-initiating cells
Metabolic flexibilityFuels FAO/glycolysis cross-talkInduces energy crisis
EMT promotionUpregulates vimentin/snailBlocks metastatic dissemination

Properties

Product Name

Aldh3A1-IN-1

IUPAC Name

4-(dipropylamino)-3-nitrobenzaldehyde

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C13H18N2O3/c1-3-7-14(8-4-2)12-6-5-11(10-16)9-13(12)15(17)18/h5-6,9-10H,3-4,7-8H2,1-2H3

InChI Key

KXSYGLGCBFMYGY-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1)C=O)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.